Cefathiamidine lactone hcl

impurity profiling LC-MS identification degradation pathway analysis

Cefathiamidine Lactone HCl is a structurally authenticated degradation impurity reference standard for cefathiamidine analytical testing. Unlike generic impurity standards, this lactone-specific standard addresses the critical challenge of accurate Impurity D quantification in compendial HPLC methods for ANDA/DMF submissions and QC batch release. - Confirmed intramolecular lactonization product with diagnostic HRMS shift (+18.03 Da vs. desacetyl cefathiamidine) and NMR signature for unambiguous peak identification. - Enables baseline resolution verification for Impurity D against desacetyl, 7-BCA, and Δ2 isomer peaks in ChP 2015/2020 HPLC system suitability. - Supplied as crystalline HCl salt for enhanced bench stability; traceable to pharmacopeial standards (USP/EP) for regulatory-compliant method validation.

Molecular Formula C17H25ClN4O4S2
Molecular Weight 449.0 g/mol
Cat. No. B14042410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefathiamidine lactone hcl
Molecular FormulaC17H25ClN4O4S2
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESCC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2.Cl
InChIInChI=1S/C17H24N4O4S2.ClH/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21;/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22);1H/t12-,15-;/m1./s1
InChIKeyPALMMXLBZAJRBE-XRZFDKQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefathiamidine Lactone HCl Reference Standard


Cefathiamidine Lactone HCl (CAS 905712-22-3, free base; molecular formula C₁₇H₂₄N₄O₄S₂·HCl, MW 412.52 + 36.46) is a structurally characterized degradation impurity of the first-generation cephalosporin antibiotic cefathiamidine (CAS 33075-00-2) [1]. It forms via an intramolecular lactonization reaction—nucleophilic displacement of the C-3′ acetoxy group by the C-4 carboxylate—yielding a fused β-lactam–γ-lactone bicyclic system that is mechanistically and structurally distinct from the primary hydrolytic degradation product, desacetyl cefathiamidine [2]. This compound is supplied as a fully characterized reference standard (typical purity ≥95% by HPLC) for use in analytical method development, method validation (AMV), quality control (QC), and stability studies, with traceability against pharmacopeial standards (USP or EP) .

Product Type
Fully characterized impurity reference standard (HCl salt)
Traceable against pharmacopeial standards (USP/EP)
Workflow Fit
Analytical method development, AMV, QC batch release, and stability studies
Specific marker for degradation impurity D
Selection Logic
Use for impurity profiling requiring structural specificity for the lactone pathway
Distinct from desacetyl, 7-BCA, and Δ2 isomer standards

Why Generic Standards Cannot Substitute for Cefathiamidine Lactone HCl


Cefathiamidine Lactone HCl is not interchangeable with other cefathiamidine-related impurities or the parent API. Its formation proceeds via a distinct intramolecular lactonization pathway—requiring a free C-4 carboxylate in spatial proximity to the C-3′ acetoxy leaving group—yielding a fused azeto-furo-thiazine ring system absent in desacetyl cefathiamidine (formed via simple ester hydrolysis), 7-BCA (a process-related bromoacetyl intermediate), or the Δ2 isomer (a double-bond migration product) [1]. This structural uniqueness dictates a different chromatographic retention behavior, mass spectrometric fragmentation pattern, and UV absorption profile, meaning that substituting a generic cefathiamidine impurity reference standard for the lactone-specific standard will produce inaccurate retention time markers, compromised system suitability, and failed method validation in compendial HPLC methods [2]. For ANDA/DMF submissions and QC batch release testing where impurity D (the lactone) must be specifically identified and quantified, only a characterized Cefathiamidine Lactone HCl reference standard provides the requisite traceability .

Do Not Substitute
Cefathiamidine Lactone HCl vs. Desacetyl Cefathiamidine standard: The lactone's distinct fused-ring structure dictates a different chromatographic retention time and mass fragmentation pattern. Substitution may compromise peak identification.
Do Not Substitute
Cefathiamidine Lactone HCl vs. Process impurity standards (7-BCA, Δ2 isomer): The lactone is a stability-indicating degradation product, not a process impurity. Using a process impurity standard may misrepresent product stability profiles.
Documentation Gap
Fully characterized standard with COA vs. Generic research-grade cefathiamidine impurity: A lack of full spectroscopic characterization and traceable documentation may not support regulatory submissions.

Cefathiamidine Lactone HCl: Key Differentiation Evidence


Lactone vs Desacetyl: Mass Shift Distinction

Cefathiamidine Lactone (free base) has a molecular formula of C₁₇H₂₄N₄O₄S₂ and a molecular weight of 412.52 Da, compared to desacetyl cefathiamidine (C₁₇H₂₆N₄O₅S₂, 430.55 Da) — a net difference of 18.03 Da . This mass deficit corresponds to the formal loss of H₂O (theoretical 18.01 Da) incurred during intramolecular lactonization, wherein the C-4 carboxylate attacks the C-3′ methylene bearing the acetoxy leaving group to form the fused γ-lactone ring [1]. This predictable mass shift serves as a diagnostic marker in LC-MS/MS workflows to distinguish the lactone degradation pathway from the competing hydrolytic deacetylation pathway, and is confirmed by HRMS and NMR characterization .

Lactone vs Desacetyl: Mass Shift Distinction
Direct head-to-head comparison
Mass shift of 18.03 Da (lactone, free base, 412.52 Da) vs. desacetyl (430.55 Da), corresponding to formal loss of H₂O.
Diagnostic mass marker for distinguishing degradation pathways in LC-MS/MS.
Confirmed by HRMS and NMR; source-specific characterization review recommended.
impurity profiling LC-MS identification degradation pathway analysis

Impurities Exceeding the Reporting Threshold

In a comprehensive impurity profiling study of cefathiamidine for injection from four domestic manufacturers using HPLC, LC-MS, and NMR, four impurities were consistently detected exceeding the regulatory reporting threshold of >0.05%: desacetyl cefathiamidine (degradation product), cefathiamidine lactone (degradation product), 7-bromoacetamide cephalosporanic acid (7-BCA, process impurity), and the Δ2 isomer of cefathiamidine (process impurity) [1]. Unlike 7-BCA and the Δ2 isomer, which originate from the synthetic route and can be minimized through process optimization, the lactone and desacetyl impurities are intrinsic degradation products formed under accelerated storage conditions, making them unavoidable markers of product stability that must be monitored throughout the shelf life [2]. The identification threshold for cefathiamidine impurities is set at 0.05% per Chinese Pharmacopoeia specifications, meaning all four impurities require structural identification and reporting [3].

Impurities Exceeding the Reporting Threshold
Cross-study comparable
Four impurities detected above the 0.05% regulatory reporting threshold; lactone and desacetyl identified as degradation-derived, 7-BCA and Δ2 isomer as process-derived.
Lactone is an unavoidable, stability-indicating marker requiring monitoring throughout shelf life.
Per Chinese Pharmacopoeia specifications; reported impurity profiling context.
pharmaceutical quality control impurity profiling ICH Q3A/Q3B compliance

Pharmacopeial Designation: Impurity D

Cefathiamidine Lactone (free base) is formally designated as Cefathiamidine Impurity D under the cefathiamidine impurity nomenclature system, with CAS registry number 905712-22-3, a molecular formula of C₁₇H₂₄N₄O₄S₂, and a molecular weight of 412.53 Da . This distinguishes it from Impurity A, Impurity B (C₁₉H₂₈N₄O₆S₂, an isomer of the parent drug), Impurity C, and other numbered impurities in the cefathiamidine impurity profile . The PubChem entry for this compound (Substance ID JJP73F9YBY) provides the IUPAC systematic name: 2-oxo-2-[[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino]ethyl N,N′-bis(1-methylethyl)carbamimidothioate, confirming the fused lactone ring structure [1]. Reference standards of Impurity D are supplied at ≥95% purity (HPLC) in quantities of 10 mg, 25 mg, 50 mg, or 100 mg, with certificates of analysis (COA) including HPLC chromatograms, MS spectra, and NMR data [2].

Pharmacopeial Designation: Impurity D
Class-level inference
Formally designated as Impurity D (CAS 905712-22-3), with a unique IUPAC name confirming the fused lactone ring structure.
Incorrect impurity designation in ANDA/DMF submissions may lead to regulatory review delays.
Identification requires source-specific review of COA and analytical data package.
pharmacopeial reference standards impurity designation regulatory submission

Regulatory-Grade Characterization for ANDA/DMF

Cefathiamidine Lactone HCl is offered as a fully characterized reference standard with comprehensive certificates of analysis (COA) and analytical data packages compliant with ICH and pharmacopeial (USP/EP) guidelines, specifically designed for use in analytical method development, method validation (AMV), quality control (QC) applications, and traceability against pharmacopeial standards . This level of characterization—encompassing identity confirmation by LC-MS/HRMS, ¹H/¹³C NMR, HPLC purity determination, and residual solvent analysis—distinguishes it from generic research-grade cefathiamidine impurities that may lack full structural elucidation or regulatory-grade documentation [1]. The HCl salt form (CAS 905712-22-3 free base; MW 412.52 + 36.46) is the preferred form for reference standard use due to its enhanced stability as a white to off-white crystalline solid under ambient storage conditions, compared to the free base which is more hygroscopic and prone to further degradation . Detection is performed by HPLC with UV detection at 254 nm and confirmed by LC-MS/HRMS and NMR [2].

Regulatory-Grade Characterization for ANDA/DMF
Supporting evidence
Fully characterized HCl salt with comprehensive COA (HPLC, MS, NMR) and traceability, vs. generic impurity with potentially limited documentation.
Required for GMP QC method validation and batch release testing to mitigate regulatory risk.
Characterization level should be verified against ICH and USP/EP guidelines.
reference standard qualification regulatory compliance method validation

Stability Marker: Intramolecular Lactonization vs Hydrolysis

Under accelerated storage conditions, cefathiamidine degrades via two competing hydrolytic pathways: (i) simple ester hydrolysis at the C-3′ acetoxy group yielding desacetyl cefathiamidine, and (ii) intramolecular nucleophilic displacement of the C-3′ acetoxy group by the C-4 carboxylate anion, forming cefathiamidine lactone with concomitant ring closure to generate the fused azeto[2,1-b]furo[3,4-d][1,3]thiazine system [1]. This bifurcated degradation mechanism means that the lactone/desacetyl ratio in stability samples provides diagnostic information about the predominant degradation conditions: lactone formation is favored under acidic conditions and low moisture, while desacetyl formation predominates under neutral/alkaline hydrolytic conditions [2]. The lactone itself is susceptible to further degradation via ring-opening reactions, necessitating its monitoring as both a primary degradant and a potential secondary degradation precursor . In the impurity profile analysis of four manufacturers' cefathiamidine APIs and twelve manufacturers' finished injection products, the lactone and desacetyl impurities were confirmed as the key stability-indicating (pointer) impurities for monitoring degradation during storage and sub-packaging [3].

Stability Marker: Intramolecular Lactonization vs Hydrolysis
Class-level inference
Competing degradation pathways: lactonization favored under acidic conditions, hydrolysis under neutral/alkaline conditions. Both products are key pointer impurities.
A stability-indicating method must resolve both peaks; both reference standards are required for validation.
Reported degradation profile context; condition-dependent ratios require review.
degradation kinetics stability-indicating assay forced degradation study

Cefathiamidine Lactone HCl: Validated Applications


HPLC System Suitability and Retention Time Marker

In compendial HPLC methods for cefathiamidine related substances determination (e.g., Chinese Pharmacopoeia 2015/2020 editions), Cefathiamidine Lactone HCl serves as a critical system suitability standard to establish the retention time of Impurity D and verify resolution from adjacent impurity peaks (desacetyl cefathiamidine, 7-BCA, and Δ2 isomer) [1]. The validated high-speed HPLC method using a Phenomenex Kinetex C18 column (50 mm × 4.6 mm, 2.6 μm) with phosphate buffer–acetonitrile (86:14) at 254 nm detection achieves baseline separation of cefathiamidine and its related substances, with impurity C LOD of 0.05 μg/mL and LOQ of 0.02 μg/mL [2]. Injecting the lactone reference standard at the specified concentration confirms system performance before sample analysis and ensures accurate peak identification in chromatograms from stability studies .

Stability-Indicating Method Validation for Submissions

For ANDA and DMF submissions requiring demonstration of analytical method stability-indicating capability, Cefathiamidine Lactone HCl is an essential reference material for forced degradation studies. The lactone is generated alongside desacetyl cefathiamidine under accelerated storage conditions (elevated temperature and humidity), and the validated LC-MS/MS method using a C18 column with 1% acetic acid–acetonitrile (85:15) mobile phase confirms the identity of both degradation products [1]. Mass balance assessment requires quantifying both the lactone and desacetyl degradants against their respective fully characterized reference standards to demonstrate that the analytical method is stability-indicating per ICH Q2(R1) guidelines [2]. The HCl salt form is preferred for method validation due to its enhanced stability as a crystalline solid, minimizing standard degradation during analytical workflow execution .

QC Batch Release and Impurity Limit Testing

In routine QC batch release testing of cefathiamidine active pharmaceutical ingredient (API) and cefathiamidine for injection, Cefathiamidine Lactone HCl reference standard is used to quantify Impurity D levels against established specification limits. The impurity profiling study encompassing four API manufacturers and twelve finished product manufacturers identified the lactone among six major impurities requiring routine monitoring, and confirmed it as a key pointer impurity for assessing degradation during storage and sterilized sub-packaging processes [1]. The quality re-assessment study of cefathiamidine for injection demonstrated that impurity levels—particularly those influenced by crystal form stability—are significantly correlated with clinical adverse reaction frequency (crystal form vs. impurity correlation coefficient r = 0.72), underscoring the critical importance of accurate lactone quantification using a properly characterized reference standard [2].

LC-MS/MS Identification of Unknown Impurity Peaks

When unknown peaks are detected in cefathiamidine stability samples or batch analysis chromatograms exceeding the 0.05% reporting threshold, Cefathiamidine Lactone HCl reference standard provides the authenticated retention time, mass spectrum (HRMS), and NMR signature needed for definitive peak identification. The characteristic mass shift of 18.03 Da relative to desacetyl cefathiamidine, combined with the diagnostic fragmentation pattern of the fused azeto-furo-thiazine ring system, enables unambiguous differentiation of the lactone degradation product from other cefathiamidine-related impurities (7-BCA, Δ2 isomer, oxidation products) during LC-MS/MS investigations [1]. This application is particularly critical for OOS (out-of-specification) investigations where accurate impurity identification is required for root cause analysis and CAPA implementation [2].

Application
Selection Property
Validation Focus
HPLC System Suitability
Retention time marker for Impurity D
Resolution from adjacent impurity peaks
Stability-Indicating Method Validation
Stability-indicating degradation marker
ICH Q2(R1) mass balance and peak purity
QC Batch Release Testing
Quantification of Impurity D against specification limits
Reported impurity-profile endpoint context
Unknown Impurity Identification
Authenticated HRMS and NMR signature for peak assignment
OOS investigation and root cause analysis support

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